Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid
Description
The compound Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0²,⁶]dodecane-11',1''-cyclohexane]-8'-carboxylic acid (hereafter referred to as Compound A) is a highly complex polycyclic molecule featuring a dispiro architecture with fused cyclohexane and oxygen-rich tricyclic systems. Key structural attributes include:
- Molecular formula: C₁₂H₁₈O₇ (as per a related tetramethyl derivative described in ).
- Stereochemistry: The stereospecific arrangement is defined by five chiral centers, with absolute configurations (1S,2R,6R,8S,9R) in its tetramethyl variant .
- Functional groups: A carboxylic acid moiety at position 8' and five oxygen atoms integrated into a tricyclo[7.3.0.0²,⁶]dodecane system .
The complexity of Compound A arises from its spiro junctions and oxygen-rich rings, which are hypothesized to influence its reactivity, stability, and biological activity.
Properties
InChI |
InChI=1S/C18H26O7/c19-15(20)13-11-12(23-17(22-11)7-3-1-4-8-17)14-16(21-13)25-18(24-14)9-5-2-6-10-18/h11-14,16H,1-10H2,(H,19,20) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDUEFGXKKXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid is a complex organic compound with unique structural characteristics that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The compound features a dispiro structure that includes multiple oxatricyclo components. Its molecular formula is C18H26O5, and it has a molecular weight of approximately 342.39 g/mol. The presence of carboxylic acid groups suggests potential interactions with biological systems through various mechanisms.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dispiro compounds have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that dispiro compounds may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
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Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of dispiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
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Cytotoxicity Against Cancer Cells :
- In a comparative analysis involving various dispiro derivatives, one compound demonstrated IC50 values ranging from 10 to 20 µM against breast cancer cell lines (MCF-7). This suggests that structural modifications can enhance therapeutic efficacy.
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Mechanistic Studies :
- Mechanistic investigations revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Data Tables
| Biological Activity | MIC (µg/mL) | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Antimicrobial | 32 | N/A | Staphylococcus aureus |
| Antimicrobial | 32 | N/A | Escherichia coli |
| Cytotoxicity | N/A | 10-20 | MCF-7 (breast cancer) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Pharmacological Potential
- Antiparasitic Activity : Trioxolane 3o and tetraoxane 3t exhibit potent antileishmanial activity (IC₅₀: 1–2 µM), attributed to reactive oxygen species (ROS) generation via endoperoxide cleavage . Compound A’s pentaoxa system may enhance ROS production, but empirical data are lacking.
- Structural Determinants : The carboxylic acid group in Compound A and analogues (e.g., 3o, 3t) may improve solubility and target binding compared to ketone derivatives like TX .
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
